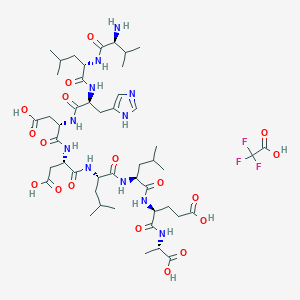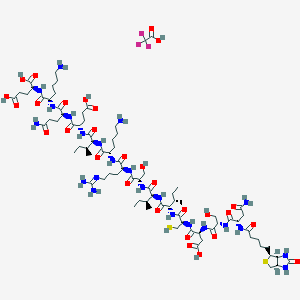
H-Val-Leu-His-Asp-Asp-Leu-Leu-Glu-Ala-OH Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-Val-Leu-His-Asp-Asp-Leu-Leu-Glu-Ala-OH Trifluoroacetate” is a peptide with the sequence VLHDDLLEA . It is an epitope presented by HLA-A0201 . This peptide can be recognized by HLA-A0201 restricted cytotoxic T cells (CTL) and can be used for research on graft versus host disease (GvHD) .
Synthesis Analysis
The peptide is synthesized and is available for purchase in quantities of 1mg and 5mg . The synthesis of such peptides typically involves solid-phase peptide synthesis, but the exact method used for this specific peptide is not mentioned in the available resources.科学的研究の応用
HVHDDLLEAOH-TFA has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to investigate the effects of peptides on biochemical and physiological processes. It has also been used to study the effects of peptides on the immune system and to investigate their potential as therapeutic agents.
作用機序
The mechanism of action of HVHDDLLEAOH-TFA is not yet fully understood. However, it is believed to interact with various receptors and enzymes in the body, resulting in changes in biochemical and physiological processes. It is thought to bind to certain receptors, such as the G-protein coupled receptor, and to activate or inhibit enzymes, such as kinases and phosphatases.
Biochemical and Physiological Effects
HVHDDLLEAOH-TFA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and receptors, resulting in changes in cellular processes. It has been shown to affect the activity of the immune system, as well as to affect the production of hormones and neurotransmitters. In addition, it has been shown to have an anti-inflammatory effect and to modulate the production of cytokines.
実験室実験の利点と制限
HVHDDLLEAOH-TFA has several advantages for lab experiments. It is a relatively simple peptide to synthesize, making it an ideal choice for laboratory studies. In addition, it has been shown to have a variety of effects on biochemical and physiological processes, making it an ideal choice for studying the mechanisms of action of proteins and other biomolecules. However, it is important to note that it is not yet fully understood how HVHDDLLEAOH-TFA works, and further research is needed to better understand its mechanism of action.
将来の方向性
There are a number of potential future directions for research on HVHDDLLEAOH-TFA. These include further investigation into its mechanism of action, as well as its potential therapeutic applications. In addition, further research is needed to investigate its potential effects on metabolic processes, such as glucose and lipid metabolism. Finally, further research is needed to investigate its potential effects on the immune system, as well as its potential as an anti-inflammatory agent.
合成法
HVHDDLLEAOH-TFA is synthesized using a solid-phase peptide synthesis (SPPS) method. This involves the use of a polystyrene resin that is reacted with a protected amino acid in order to form a peptide bond. The protected amino acid is then removed, and the next amino acid is added in the same manner. This process is repeated until the desired peptide is formed. This method is widely used in laboratories and is relatively simple, making it a popular choice for synthesizing peptides.
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73N11O16.C2HF3O2/c1-20(2)12-27(38(64)50-26(10-11-33(57)58)37(63)49-24(9)45(71)72)51-39(65)28(13-21(3)4)52-42(68)31(16-34(59)60)55-43(69)32(17-35(61)62)54-41(67)30(15-25-18-47-19-48-25)53-40(66)29(14-22(5)6)56-44(70)36(46)23(7)8;3-2(4,5)1(6)7/h18-24,26-32,36H,10-17,46H2,1-9H3,(H,47,48)(H,49,63)(H,50,64)(H,51,65)(H,52,68)(H,53,66)(H,54,67)(H,55,69)(H,56,70)(H,57,58)(H,59,60)(H,61,62)(H,71,72);(H,6,7)/t24-,26-,27-,28-,29-,30-,31-,32-,36-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATJIEWRCIICCD-WBDNGEJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74F3N11O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1138.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














